Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

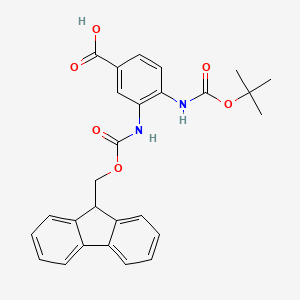

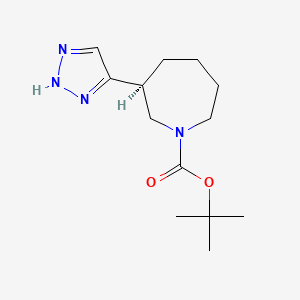

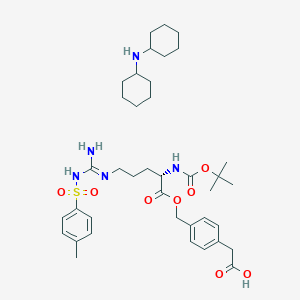

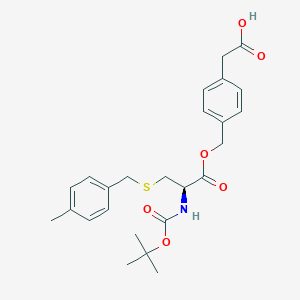

“Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH” is a derivative of the amino acid lysine. It is used as a reagent in Fmoc solid-phase peptide synthesis . The Fmoc group is a fluorenylmethoxycarbonyl protective group for the amino group, and Boc (tert-butoxycarbonyl) is a protective group for the side chain amino group .

Synthesis Analysis

This compound can be synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . The Fmoc solid-phase peptide synthesis (SPPS) method is commonly used for the synthesis of this compound .Molecular Structure Analysis

The molecular formula of “this compound” is C26H32N2O6 . The InChI string and SMILES string provide a detailed description of the molecule’s structure .Chemical Reactions Analysis

In the context of peptide synthesis, the Boc group is readily removed with trifluoroacetic acid (TFA) during the cleavage of the peptide product from the resin . The Fmoc group can be removed with piperidine in DMF .Physical And Chemical Properties Analysis

“this compound” is a solid substance. Its optical activity is [α]20/D −12±1°, c = 1% in DMF .作用機序

Target of Action

Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. Lysine, being a basic amino acid, often plays a crucial role in protein structure and function through its interaction with other amino acids and its potential for various post-translational modifications.

Mode of Action

This compound is used as a reagent in Fmoc solid-phase peptide synthesis . In this process, it is used to add a lysine residue to a growing peptide chain. The Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups serve as protective groups that prevent unwanted reactions during the synthesis process. Once the lysine residue has been added to the peptide, these protective groups can be removed to allow further reactions to occur .

実験室実験の利点と制限

Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOHe Boc-Phenyl-Acetate has a variety of advantages and limitations for laboratory experiments. One of the main advantages of this compound is its versatility, allowing for the synthesis of a variety of peptides and proteins. Additionally, it is relatively easy to synthesize and can be used in a variety of synthetic pathways. However, it is important to note that this compound can be toxic if not handled properly and can be difficult to work with due to its reactivity.

将来の方向性

Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOHe Boc-Phenyl-Acetate has a variety of potential future directions. One potential direction is the use of this compound in the synthesis of peptide-based drugs and vaccines. Additionally, it could be used in the synthesis of peptide-based diagnostics and therapeutics. Additionally, it could be used in the synthesis of peptide-based biosensors and in the development of peptide-based nanomaterials. Finally, it could be used in the development of peptide-based therapeutics for a variety of diseases and disorders.

合成法

Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOHe Boc-Phenyl-Acetate is synthesized through a three-step process. The first step involves the reaction of Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOHe with Boc-Phenyl-Acetate. This is done by reacting the two compounds in a solvent such as DMF or THF. The reaction is carried out at a temperature of 0-5°C and is stirred for a period of 1-2 hours. After the reaction is complete, the reaction mixture is cooled to room temperature and the products are isolated and purified. The second step involves the reaction of the isolated Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOHe Boc-Phenyl-Acetate with an amine such as N,N-diisopropylamine or N-methylmorpholine. This reaction is carried out at a temperature of 0-5°C and is stirred for a period of 1-2 hours. After the reaction is complete, the reaction mixture is cooled to room temperature and the products are isolated and purified. The final step involves the reaction of the purified Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOHe Boc-Phenyl-Acetate with an acid such as acetic acid or trifluoroacetic acid. This reaction is carried out at a temperature of 0-5°C and is stirred for a period of 1-2 hours. After the reaction is complete, the reaction mixture is cooled to room temperature and the products are isolated and purified.

科学的研究の応用

Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOHe Boc-Phenyl-Acetate has been extensively used in a variety of scientific research applications. It has been used in the synthesis of peptides and proteins, as well as in the modification of proteins and peptides. It has also been used in the synthesis of peptide nucleic acids and other nucleic acid analogs. Additionally, it has been used in the synthesis of peptide-based drugs and in the synthesis of peptide-based vaccines.

生化学分析

Biochemical Properties

It is known that this compound can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . This suggests that Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Temporal Effects in Laboratory Settings

It is known that this compound can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.

特性

IUPAC Name |

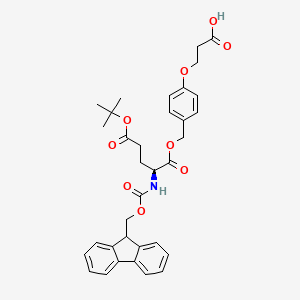

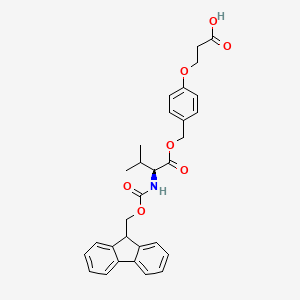

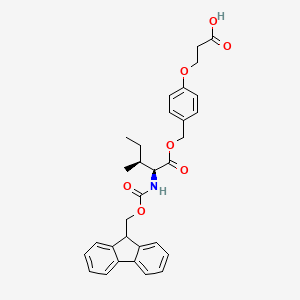

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxymethyl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N2O9/c1-36(2,3)47-34(42)37-20-9-8-14-31(33(41)45-22-24-15-17-25(18-16-24)44-21-19-32(39)40)38-35(43)46-23-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h4-7,10-13,15-18,30-31H,8-9,14,19-23H2,1-3H3,(H,37,42)(H,38,43)(H,39,40)/t31-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJZTRVQGRYLFZ-HKBQPEDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

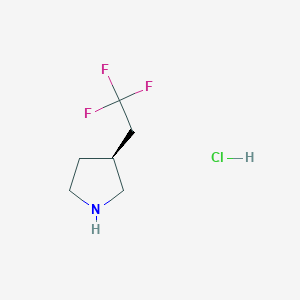

![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)